2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylamino group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product.
Reaction Conditions:
Step 1: 2,5-Difluorobenzyl chloride + Dimethylamine → Intermediate
Step 2: Intermediate + Carbon dioxide → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetone or 2-(2,5-Difluorophenyl)acetic acid.
Reduction: Formation of 2-(2,5-Difluorophenyl)-2-(dimethylamino)ethanol.
Substitution: Formation of 2-(2,5-Dimethoxyphenyl)-2-(dimethylamino)acetic acid.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group allows the compound to act as a ligand, binding to active sites and modulating biological activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid
- 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetic acid
- 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic properties
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
VTLIRWUJOTYOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.